N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O4/c1-23-13-8-5-11(9-14(13)24-2)15(22)19-17-21-20-16(25-17)10-3-6-12(18)7-4-10/h3-9H,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINIXIVVADFUDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds often exhibit antimicrobial properties. Studies have shown that N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide may inhibit the growth of various bacterial strains. For example, preliminary assays suggest potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The oxadiazole moiety has been associated with anticancer activities. Compounds similar to this compound have been tested for their ability to induce apoptosis in cancer cell lines. In vitro studies suggest that this compound may modulate pathways involved in cell proliferation and apoptosis .
Enzyme Inhibition
This compound may act as an inhibitor for certain enzymes involved in disease processes. For instance, studies have indicated that oxadiazole derivatives can inhibit lipoxygenases, which are implicated in inflammatory responses . Understanding the interaction between this compound and specific enzymes can provide insights into its therapeutic potential.
Building Block for Novel Compounds
Due to its unique structure, this compound serves as a valuable building block in synthetic organic chemistry. Researchers can modify the compound to create derivatives with enhanced biological activities or novel properties . This versatility is crucial for developing new therapeutic agents.
Reaction Mechanisms
The compound's functional groups allow it to participate in various chemical reactions. For example:
- Nucleophilic Substitution: The electron-withdrawing nature of the oxadiazole ring facilitates nucleophilic attacks.
- Acylation Reactions: The amide group can undergo acylation to form more complex structures .
Case Studies
Mechanism of Action
The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The oxadiazole ring is known to interact with biological macromolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Target Compound :
- Synthetic Efficiency : The target compound’s synthesis (if analogous to ’s General Procedure B) may achieve yields closer to 35–60%, typical for oxadiazole couplings .
Derivatives with Sulfonamide Modifications (–9)
Compounds in –9 incorporate sulfonamide groups, altering electronic and steric profiles:
Comparison with Target Compound :
- Polarity : Sulfonamide groups increase hydrophilicity compared to the target compound’s bromophenyl and methoxybenzamide motifs.
- Bioactivity Implications : Sulfonamides may enhance enzyme inhibition (e.g., carbonic anhydrase), whereas the target compound’s bromine and methoxy groups favor kinase or protease targeting .
Thiazole and Thiophene Analogues ()
, and 10 highlight derivatives with thiazole or thiophene cores:
Comparison with Target Compound :
- Heterocycle Impact : Thiazole/thiophene derivatives exhibit distinct electronic properties (e.g., sulfur’s polarizability) compared to oxadiazoles, affecting binding to targets like kinases or DNA .
- Substituent Effects : Bromine in ’s thiophene derivative may mimic the target compound’s halogen interactions but with reduced steric hindrance.
Comparison with Target Compound :
- Functional Groups : Aldehyde moieties in derivatives enable further derivatization, unlike the target compound’s terminal benzamide.
Biological Activity
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide is a compound that belongs to the oxadiazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a 1,3,4-oxadiazole ring , which is commonly associated with various pharmacological effects, including anticancer and antimicrobial activities. The presence of the bromophenyl group enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety often exhibit significant biological activity. The following sections detail specific areas of interest regarding the biological activity of this compound.
Antimicrobial Activity
The oxadiazole ring has been linked to antimicrobial effects in several studies. For example:
- Compounds with structural similarities to this compound have been noted for their antibacterial and antifungal activities , indicating a potential for developing new antimicrobial agents .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes related to disease processes. For example:
- Receptor Interaction : The structural components may allow for effective binding to various receptors or proteins involved in cellular signaling pathways.
Comparative Analysis with Related Compounds
To better understand the potential of this compound in medicinal chemistry, a comparison with structurally similar compounds can provide insights into its unique properties.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1 | 1,3,4-Oxadiazole Derivative A | Lacks trifluoromethyl group; shows different biological activity |
| 2 | 4-Trifluoromethyl-N-(4-bromophenyl)-1,2,5-oxadiazol-3-amine | Similar bromophenyl structure but different oxadiazole configuration; notable antiproliferative effects |
| 3 | 5-(Furan-2-yl)-1,3,4-oxadiazol-2-carboxamide | Contains furan instead of phenyl; different interaction profiles |
This table illustrates the diversity within oxadiazole derivatives and highlights how variations in structure can influence biological activity.
Case Studies and Research Findings
While specific case studies directly involving this compound are scarce in the literature as of now , ongoing research into related oxadiazole compounds provides a foundation for future investigations.
For instance:
- Antiproliferative Studies : Future studies should focus on evaluating the antiproliferative effects of this compound against established cancer cell lines.
- Mechanistic Studies : Detailed mechanistic studies exploring how this compound interacts with specific enzymes or receptors could elucidate its therapeutic potential.
Q & A
Q. What are the key synthetic steps and optimization strategies for preparing N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide?
- Methodological Answer : The synthesis involves three stages: (i) Hydrazide Formation : Esterify 4-bromobenzoic acid with methanol/H₂SO₄, followed by hydrazination to yield 4-bromophenylhydrazide. (ii) Oxadiazole Cyclization : Treat the hydrazide with cyanogen bromide (BrCN) in methanol (1.2:1 molar ratio) to form the oxadiazole ring. (iii) Amide Coupling : React the oxadiazole-2-amine with 3,4-dimethoxybenzoyl chloride in dry THF using NaH as a base. Yield improvements (>70%) require strict anhydrous conditions and stoichiometric control during cyclization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substituents:
- Aromatic protons (δ 7.2–8.1 ppm for bromophenyl), methoxy groups (δ 3.8–3.9 ppm), and oxadiazole C=N (δ 160–165 ppm in ¹³C).
- IR Spectroscopy : Stretch bands at ~1650 cm⁻¹ (amide C=O) and 1230 cm⁻¹ (C-O of oxadiazole). Mass Spectrometry (HRMS) verifies molecular ion [M+H]⁺ at m/z 428.03 .
Q. What preliminary biological assays are recommended to evaluate its antimicrobial potential?
- Methodological Answer : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations (1–128 µg/mL) with ciprofloxacin as a positive control. Note that oxadiazole derivatives with electron-withdrawing groups (e.g., Br) often show enhanced activity due to membrane disruption .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?
- Methodological Answer : Grow crystals via slow evaporation in DCM/hexane. X-ray analysis (e.g., orthorhombic P2₁2₁2₁ space group) confirms bond lengths (C-Br: ~1.89 Å) and dihedral angles between oxadiazole and benzamide moieties (~15°). Data refinement (R factor <0.05) validates stereoelectronic effects of methoxy groups .
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties and binding modes?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311G**) to optimize geometry and calculate frontier orbitals (HOMO-LUMO gap ~4.5 eV).Molecular docking (AutoDock Vina) against target proteins (e.g., E. coli DNA gyrase) identifies key interactions: bromophenyl π-stacking and oxadiazole H-bonding with Ser84. MD simulations (>50 ns) assess stability in lipid bilayers .
Q. How can researchers address discrepancies in reported antitumor activity across cell lines?
- Methodological Answer : Variability may stem from cell-specific uptake or metabolic activation. Standardize assays using MTT protocols with matched cell densities (5×10³ cells/well). Compare IC₅₀ values against doxorubicin and validate via flow cytometry (apoptosis markers). Structural analogs (e.g., thiadiazole derivatives) suggest that dimethoxy groups enhance cytotoxicity in MCF-7 cells .
Q. What strategies optimize this compound as a scaffold for targeted drug delivery?
- Methodological Answer : Functionalize the oxadiazole N-atom with PEG linkers or folate conjugates to improve solubility. Click chemistry (CuAAC) enables attachment of targeting peptides. In vitro studies show that 3,4-dimethoxy groups enhance blood-brain barrier penetration, making it viable for CNS drug development .
Data Analysis & Contradiction Resolution
Q. Why do some studies report weak enzyme inhibition despite strong computational binding predictions?
- Methodological Answer : Computational models may overlook solvation effects or allosteric site dynamics. Validate via surface plasmon resonance (SPR) to measure real-time binding kinetics (KD values). Adjust assay pH (7.4 vs. 6.5) to mimic physiological conditions. For example, oxadiazole derivatives show pH-dependent binding to COX-2 .
Q. How can researchers differentiate between antibacterial activity and cytotoxicity in preclinical models?
- Methodological Answer : Use hemolytic assays (red blood cells) to quantify cytotoxicity thresholds. Parallel time-kill curves (0–24 hrs) distinguish bactericidal effects from host cell damage. Structural analogs with 4-bromophenyl groups exhibit selective toxicity (therapeutic index >10) in S. aureus models .
Structural & Functional Comparisons
Q. How does the 4-bromophenyl substituent influence bioactivity compared to chlorophenyl analogs?
- Methodological Answer : Bromine’s higher electronegativity and van der Waals radius enhance hydrophobic interactions in enzyme pockets. In MIC assays, 4-bromo derivatives show 2–4x lower MICs against MRSA than chloro analogs. SAR studies suggest bromine improves metabolic stability in hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
